molecular formula C13H12N2O6 B8510435 3-Quinolinecarboxylic acid,1,2-dihydro-4-hydroxy-1-methyl-5-nitro-2-oxo-,ethyl ester

3-Quinolinecarboxylic acid,1,2-dihydro-4-hydroxy-1-methyl-5-nitro-2-oxo-,ethyl ester

Cat. No.: B8510435
M. Wt: 292.24 g/mol
InChI Key: QELGMVMFXFOCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Quinolinecarboxylic acid,1,2-dihydro-4-hydroxy-1-methyl-5-nitro-2-oxo-,ethyl ester is a useful research compound. Its molecular formula is C13H12N2O6 and its molecular weight is 292.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12N2O6

Molecular Weight

292.24 g/mol

IUPAC Name

ethyl 4-hydroxy-1-methyl-5-nitro-2-oxoquinoline-3-carboxylate

InChI

InChI=1S/C13H12N2O6/c1-3-21-13(18)10-11(16)9-7(14(2)12(10)17)5-4-6-8(9)15(19)20/h4-6,16H,3H2,1-2H3

InChI Key

QELGMVMFXFOCOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2[N+](=O)[O-])N(C1=O)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-methyl-3-nitroaniline (54.8 g, 0.36 mol) and ethyl chloroformate (100 ml, 1 mol) in 1,4-dioxane (500 ml) was heated at 65° C. for 24 hours. The clear solution was evaporated to dryness to give white crystals in quantitative yield. The crystals were dissolved in pyridine (250 ml) and water (250 ml) and warmed to 80° C. Potassium permanganate (142 g, 0.9 mol) was added portionwise during 4 hours, maintaining the temperature at 80-95° C. After another 1 hour, the black mixture was filtered through celite and the manganese dioxide cake was carefully washed with hot water (800 ml). The collected yellowish mother-liquor was treated with conc. hydrochloric acid to adjust the pH to 3-4 and then extracted with dichloromethane. The organic solvent was removed and the residue was worked up with aq. sodium bicarbonate (100 ml), unsolved material was filtered off, and the solution was acidified to give pure orange colored crystals. This benzoic acid (10 g, 0.04 mol) was dissolved in 1,4-dioxane (40 ml) and thionyl chloride (7.2 g. 0.06 mol) was added. The mixture was warmed at 50° C. during night, cooled, and the formed 5-nitro-isatoic anhydride was collected by filtration and dried. The anhydride (6.4 g, 0.031 mol) was dissolved in N,N-dimethylacetanide (30 ml) and sodium hydride (75%) (2.6 g, 0.08 mol) was added portionwise. Then, methyl iodide (5.3 g, 0.037 mol) was added and the mixture stirred for 30 minutes. Diethyl malonate (8.9 g, 0.056 mol) was added and the mixture warmed to 100° C. and stirred at this temperature for 6 hours. After cooling, water (120 ml) was added and the pH adjusted to 3-4. On standing a crystalline precipitate was formed which was filtered off, washed with water, and dried to give the title compound as beige crystals (7.1 g).
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
54.8 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
142 g
Type
reactant
Reaction Step Five
Quantity
10 g
Type
reactant
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Six
Quantity
7.2 g
Type
reactant
Reaction Step Seven
[Compound]
Name
anhydride
Quantity
6.4 g
Type
reactant
Reaction Step Eight
Quantity
2.6 g
Type
reactant
Reaction Step Eight
Quantity
5.3 g
Type
reactant
Reaction Step Nine
Quantity
8.9 g
Type
reactant
Reaction Step Ten

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